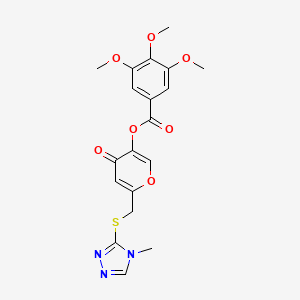
6-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4,5-trimethoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
6-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4,5-trimethoxybenzoate is a useful research compound. Its molecular formula is C19H19N3O7S and its molecular weight is 433.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 6-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4,5-trimethoxybenzoate is a novel derivative that incorporates the biologically significant 1,2,4-triazole moiety. This article reviews its biological activities based on recent research findings, highlighting its potential as an antimicrobial agent and other therapeutic applications.
Chemical Structure and Properties
The compound has a complex structure featuring:
- A triazole ring , known for its diverse biological activities.
- A pyranone core that contributes to its chemical reactivity.
- A trimethoxybenzoate group which may enhance solubility and bioactivity.
The molecular formula is C19H20N4O6S, with a molecular weight of approximately 420.45 g/mol.
Antimicrobial Properties
Research indicates that derivatives of 1,2,4-triazoles , including our compound of interest, exhibit significant antimicrobial activity. A systematic review highlighted the effectiveness of triazole derivatives against various bacterial strains such as E. coli, S. aureus, and Pseudomonas aeruginosa .
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound | Target Bacteria | MIC (µg/mL) | Reference |
|---|---|---|---|
| 6-(((4-methyl-4H... | E. coli | 0.12 | |
| S. aureus | 0.25 | ||
| Pseudomonas aeruginosa | 0.50 | ||
| Other triazole derivatives | Various (e.g., Bacillus subtilis) | 0.12 - 1.95 |
The mechanism by which triazole derivatives exert their antimicrobial effects often involves the inhibition of fungal cytochrome P450 enzymes, leading to disrupted ergosterol biosynthesis in fungi . Additionally, some studies suggest that these compounds may act by targeting bacterial DNA gyrase, which is critical for DNA replication and transcription .
Anticancer Activity
Preliminary studies have also shown that triazole derivatives might possess anticancer properties. The incorporation of the triazole ring into various scaffolds has been linked to enhanced cytotoxicity against cancer cell lines . For instance, compounds with similar structures have demonstrated promising results in inhibiting the growth of breast cancer cells.
Case Studies
- Study on Antibacterial Efficacy : In a recent study by Muthal et al., several triazole derivatives were synthesized and tested for antibacterial activity against clinical isolates. The compound demonstrated significant inhibition zones comparable to established antibiotics like ceftriaxone .
- Anticancer Screening : Another study evaluated the cytotoxic effects of triazole-containing compounds on human cancer cell lines (e.g., MCF-7). The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potential for development as anticancer agents .
Eigenschaften
IUPAC Name |
[6-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3,4,5-trimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O7S/c1-22-10-20-21-19(22)30-9-12-7-13(23)16(8-28-12)29-18(24)11-5-14(25-2)17(27-4)15(6-11)26-3/h5-8,10H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYVVOUCBARZFIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














